Bis(p-tolyl)phosphine oxide
Overview
Description
Bis(p-tolyl)phosphine oxide: is an organophosphorus compound with the molecular formula C₁₄H₁₅OP. It is characterized by the presence of two p-tolyl groups attached to a phosphine oxide moiety. This compound is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Mechanism of Action
Target of Action
Bis(p-tolyl)phosphine oxide is an organic chemical synthesis intermediate . The primary targets of this compound are the organic compounds that it interacts with during synthesis .
Mode of Action
The mode of action of this compound involves its interaction with these organic compounds. It acts as a catalyst, ligand, or reducing agent in various organic reactions .
Biochemical Pathways
The exact biochemical pathways affected by this compound depend on the specific reactions it is involved in. As an intermediate in organic synthesis, it can participate in a variety of reactions, each with its own unique pathway .
Pharmacokinetics
Its solubility and stability under various conditions are important for its effectiveness in synthesis . It is slightly soluble in water .
Result of Action
The molecular and cellular effects of this compound’s action are the successful synthesis of the desired organic compounds . Its role as an intermediate helps drive the reaction towards the desired end product .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it should be stored under inert gas (nitrogen or Argon) at 2-8°C to maintain its stability . The presence of other chemicals, temperature, and pH can also affect its reactivity and effectiveness in synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions:
From Halogenophosphines and Organometallic Reagents:
From Metallated Phosphines:
Industrial Production Methods:
- Industrially, bis(p-tolyl)phosphine oxide can be produced through large-scale reactions involving the aforementioned synthetic routes. The process typically involves the use of continuous flow reactors to ensure efficient mixing and reaction control .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, diisobutylaluminum hydride.
Substitution: Alkyl halides, aryl halides.
Major Products:
Oxidation: Higher oxidation state phosphine oxides.
Reduction: Corresponding phosphine.
Substitution: Substituted phosphine oxides.
Scientific Research Applications
Chemistry:
- Bis(p-tolyl)phosphine oxide is used as a ligand in coordination chemistry and catalysis. It can form complexes with transition metals, which are used in various catalytic processes .
Biology:
- In biological research, this compound is used as a reagent in the synthesis of biologically active molecules. It can be used to introduce phosphine oxide groups into target molecules, which can affect their biological activity .
Medicine:
- Although not directly used as a drug, this compound is involved in the synthesis of pharmaceutical intermediates. It can be used to modify drug molecules to enhance their stability and bioavailability .
Industry:
- In the industrial sector, this compound is used as an intermediate in the production of various chemicals. It is also used in the manufacture of flame retardants and plasticizers .
Comparison with Similar Compounds
Triphenylphosphine oxide: Another commonly used phosphine oxide with three phenyl groups instead of two p-tolyl groups.
Diphenylphosphine oxide: Similar to bis(p-tolyl)phosphine oxide but with two phenyl groups instead of p-tolyl groups.
Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide: A phosphine oxide with different substituents on the aromatic rings.
Uniqueness:
- This compound is unique due to the presence of p-tolyl groups, which can influence its reactivity and the properties of its complexes. The methyl groups on the aromatic rings can provide steric hindrance and electronic effects that differentiate it from other phosphine oxides .
Properties
IUPAC Name |
bis(4-methylphenyl)-oxophosphanium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14OP/c1-11-3-7-13(8-4-11)16(15)14-9-5-12(2)6-10-14/h3-10H,1-2H3/q+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHIPXAFNKGZMSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)[P+](=O)C2=CC=C(C=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14OP+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60538152 | |
Record name | Bis(4-methylphenyl)(oxo)phosphanium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60538152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2409-61-2 | |
Record name | Bis(4-methylphenyl)(oxo)phosphanium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60538152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Di(p-tolyl)phosphine Oxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Bis(p-tolyl)phosphine oxide in ceramic 3D printing?
A1: While the provided research articles [, ] do not directly explore the use of this compound in 3D printing, they provide valuable insights into its potential applications in material science. One of the articles mentions a related compound, (2,4,6-trimethylbenzoyl)this compound (TMO), being successfully employed as a photoinitiator in the 3D printing of high solid Al2O3 ceramics [].
Q2: What is known about the thermal stability of this compound?
A2: A research article investigating high-temperature stable semiorganic fluids reported the synthesis and thermal stability of various phosphine oxides, including this compound []. While the specific thermal decomposition temperature of this compound was not explicitly stated in the abstract, the study highlighted that a related compound, phenyl-bis(p-biphenyl)-phosphine oxide, exhibited thermal stability up to 400°C before undergoing rapid decomposition at 448°C []. This information suggests that this compound, with its similar structure, might also possess considerable thermal stability, making it potentially suitable for high-temperature applications.
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